molecular formula C13H15N3O3 B2787627 N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide CAS No. 1423739-46-1

N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide

Cat. No. B2787627
CAS RN: 1423739-46-1
M. Wt: 261.281
InChI Key: ZONZXAXECURLIV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell growth and proliferation, and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide in laboratory experiments is its potential as a drug candidate. This compound has shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide. One of the most promising directions is the further study of this compound as a potential drug candidate for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with propan-2-yl cyanoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(cyanomethyl)-2-(3-nitrophenyl)acetamide, which is then further reacted with propan-2-ylamine to form the final product, this compound.

Scientific Research Applications

N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has shown promising results in preclinical studies as a potential anticancer agent.

properties

IUPAC Name

N-(cyanomethyl)-2-(3-nitrophenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-10(2)15(7-6-14)13(17)9-11-4-3-5-12(8-11)16(18)19/h3-5,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONZXAXECURLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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